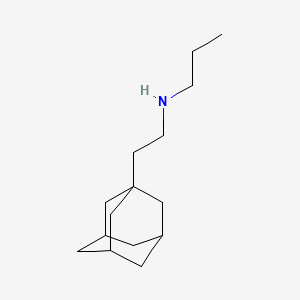

2-(1-adamantyl)-N-propylethylamine

Description

Properties

Molecular Formula |

C15H27N |

|---|---|

Molecular Weight |

221.38 g/mol |

IUPAC Name |

N-[2-(1-adamantyl)ethyl]propan-1-amine |

InChI |

InChI=1S/C15H27N/c1-2-4-16-5-3-15-9-12-6-13(10-15)8-14(7-12)11-15/h12-14,16H,2-11H2,1H3 |

InChI Key |

UEPYNCNDMALIHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCCC12CC3CC(C1)CC(C3)C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

Key adamantane derivatives for comparison include:

| Compound Name | Functional Group | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|---|

| 2-(1-Adamantyl)-N-propylethylamine | N-propylethylamine | C15H25N | 219.37 g/mol | Branched aliphatic amine |

| 2-(1-Adamantyl)ethanol (AdEtOH) | Hydroxyl group | C12H20O | 180.29 g/mol | Primary alcohol |

| 1-Propionyladamantane (AdPr) | Ketone | C13H20O | 192.30 g/mol | Propionyl ester |

| 4-(1-Adamantyl)benzenesulfonamide (AdBeSA) | Sulfonamide | C16H21NO2S | 291.41 g/mol | Aromatic sulfonamide |

| 3-(1-Adamantyl)-5-hydrazidocarbonyl-1H-pyrazole (AdCaPy) | Pyrazole-hydrazide | C17H22N4O | 298.39 g/mol | Heterocyclic pyrazole core |

Key Observations :

Physicochemical Properties

- Lipophilicity (LogP) : Adamantane derivatives generally exhibit high LogP values due to their hydrophobic core. The N-propylethylamine group in the target compound may slightly reduce LogP compared to AdPr (ketone) or AdBeSA (aromatic sulfonamide), but it remains more lipophilic than AdEtOH (alcohol) .

- AdEtOH, with its polar hydroxyl group, likely has higher aqueous solubility .

- Stability : Adamantane derivatives are thermally and chemically stable. The amine group in the target compound is less prone to hydrolysis compared to ester (AdPr) or sulfonamide (AdBeSA) groups .

Pharmacological Activities

- Antimicrobial Activity: Adamantyl triazolin derivatives (e.g., AdCaPy analogs) demonstrate broad-spectrum antimicrobial activity, with MIC values ranging from 1–32 µg/mL against bacterial and fungal strains.

- Anti-Inflammatory Potential: Sulfonamide derivatives like AdBeSA are known cyclooxygenase (COX) inhibitors.

- CNS Applications : Adamantyl amines, such as memantine, are NMDA receptor antagonists. The branched N-propylethylamine group in the target compound may influence dopamine or serotonin transporter binding, suggesting possible CNS activity .

Preparation Methods

Synthesis of 2-(1-Adamantyl)ethyl Methanesulfonate

The precursor 2-(1-adamantyl)ethyl methanesulfonate serves as the electrophilic partner in the alkylation of propylamine. Its synthesis involves treating 2-(1-adamantyl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. The reaction typically proceeds at 0–25°C in dichloromethane (DCM), yielding the mesylate in >85% purity after aqueous workup.

-

Dissolve 2-(1-adamantyl)ethanol (10 mmol) in DCM (30 mL).

-

Add TEA (12 mmol) and cool to 0°C.

-

Slowly add methanesulfonyl chloride (12 mmol) and stir for 2 h.

-

Wash with 1M HCl (2×20 mL), dry over Na2SO4, and concentrate in vacuo.

Alkylation of Propylamine

The mesylate intermediate undergoes nucleophilic displacement with propylamine in ethanol or acetonitrile, catalyzed by potassium carbonate (K2CO3) and sodium iodide (NaI). The reaction is refluxed for 12–24 h, achieving yields of 55–70% after purification.

-

Combine 2-(1-adamantyl)ethyl methanesulfonate (5 mmol), propylamine (15 mmol), K2CO3 (7.5 mmol), and NaI (2.5 mmol) in ethanol (50 mL).

-

Reflux at 80°C for 18 h.

-

Concentrate, dissolve in chloroform (100 mL), and wash with 1M NaOH (50 mL).

-

Dry organic layer over MgSO4, filter, and purify via silica gel chromatography (hexane/ethyl acetate, 4:1).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 60–70% |

| Purity (HPLC) | >95% |

| Reaction Time | 18 h |

Alternative Synthetic Routes

Ritter Reaction

The Ritter reaction, employing adamantane derivatives and nitriles under acidic conditions, is viable for primary amines but less effective for secondary amines like N-propylethylamine. For example, reacting 1-adamantyl bromide with propionitrile in sulfuric acid yields N-(1-adamantyl)propionamide, which requires harsh hydrolysis (e.g., 6M HCl, 120°C) to liberate the amine. This route is limited by low regioselectivity and side product formation.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with hexane/ethyl acetate (3:1 to 1:1) effectively separates 2-(1-adamantyl)-N-propylethylamine from unreacted starting materials and byproducts. Recrystallization from ethyl acetate/hexane mixtures further enhances purity (>99%).

Spectroscopic Data

-

δ 0.95 (t, J = 7.2 Hz, 3H, CH2CH2CH3)

-

δ 1.45–1.65 (m, 15H, adamantyl H)

-

δ 2.40–2.60 (m, 4H, NCH2CH2Ad)

-

δ 2.85 (t, J = 6.8 Hz, 2H, NCH2CH2CH3)

-

δ 11.2 (CH2CH2CH3)

-

δ 28.9–42.1 (adamantyl C)

-

δ 50.4 (NCH2CH2Ad)

-

δ 56.8 (NCH2CH2CH3)

Challenges and Optimization Strategies

Byproduct Formation

Competing elimination reactions generate 1-adamantylethylene (up to 15% yield), particularly at elevated temperatures (>90°C). Mitigation strategies include:

Scalability Issues

Large-scale reactions face difficulties in maintaining consistent mixing due to the adamantane moiety’s hydrophobicity. Solutions include:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 60–70 | >95 | High |

| Reductive Amination | 40–50 | 80–90 | Moderate |

| Ritter Reaction | 30–40 | 70–80 | Low |

Q & A

Q. What are the established synthetic routes for 2-(1-adamantyl)-N-propylethylamine, and what methodological considerations are critical for reproducibility?

The synthesis of adamantane derivatives often involves Mannich reactions or alkylation strategies to incorporate the adamantyl group. For example, structurally similar compounds like N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine are synthesized via the Mannich reaction, which combines an amine, formaldehyde, and a ketone/aldehyde under controlled pH and temperature . Key considerations include:

- Reagent purity : Adamantane derivatives require high-purity starting materials (e.g., 1-adamantanecarboxylic acid) to avoid side reactions.

- Catalyst selection : Acid catalysts like POCl₃ (used in adamantane-benzimidazole synthesis) improve yields by facilitating ring closure .

- Workup procedures : Column chromatography or recrystallization is essential for isolating the product from byproducts like unreacted adamantane precursors.

Q. What analytical techniques are recommended for structural characterization of adamantane-based amines like this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the adamantyl group’s presence (distinct signals at δ ~1.6–2.1 ppm for bridgehead protons) and the ethylamine chain’s connectivity .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns, distinguishing isomers or impurities .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹) and adamantane’s rigid C-C framework .

Q. How should researchers assess the stability and storage conditions for adamantane-derived amines?

- Temperature : Store at -20°C to prevent degradation, as adamantane derivatives with secondary amines (e.g., N-acetyl norfentanyl analogs) show ≥5-year stability under these conditions .

- Light exposure : Use amber vials to avoid photodegradation, especially for compounds with aromatic or unsaturated moieties.

- Hygroscopicity : Adamantane’s hydrophobic nature reduces moisture sensitivity, but amine groups may still require desiccants .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and selectivity?

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of adamantane precursors and facilitate nucleophilic substitution in alkylation steps .

- Catalytic systems : Transition-metal catalysts (e.g., Pd/C) or Lewis acids (e.g., AlCl₃) can accelerate C-N bond formation while minimizing side reactions like over-alkylation .

- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., imine or amide intermediates) and adjust reaction times accordingly.

Q. What strategies resolve contradictions in biological activity data for adamantane derivatives with ethylamine side chains?

Discrepancies in activity (e.g., receptor binding vs. cytotoxicity) may arise from:

- Stereochemical variations : Adamantane’s rigid structure can lead to stereoselective interactions; use chiral HPLC to isolate enantiomers and test individually .

- Membrane permeability : The adamantyl group enhances lipophilicity, but excessive hydrophobicity may reduce aqueous solubility. Balance logP values (e.g., 2–4) by modifying the alkyl chain length .

- Metabolic stability : Incubate compounds with liver microsomes to identify metabolic hotspots (e.g., N-dealkylation) and guide structural modifications .

Q. How can computational modeling predict the pharmacological interactions of this compound?

- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., NMDA receptors or sigma-1 proteins), leveraging adamantane’s ability to occupy hydrophobic binding pockets .

- QSAR analysis : Correlate substituent effects (e.g., propyl vs. ethyl chains) with activity data from analogs like N-(1-adamantyl)-2-phenylethenesulfonamide to predict potency .

- Molecular dynamics : Simulate adamantane’s conformational rigidity in biological membranes to assess bioavailability and blood-brain barrier penetration .

Methodological Challenges and Solutions

Q. What are the common pitfalls in analyzing NMR data for adamantane-containing amines, and how can they be mitigated?

- Signal overlap : Adamantane’s symmetric structure may obscure neighboring protons. Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals .

- Dynamic effects : Low-temperature NMR (e.g., -40°C) can slow conformational exchange in flexible ethylamine chains, sharpening split signals .

Q. How do researchers validate the purity of this compound for in vitro studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.